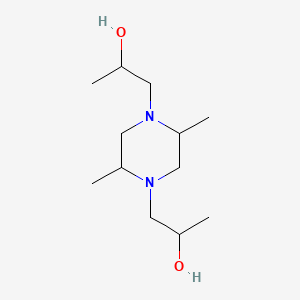

alpha,alpha',2,5-Tetramethylpiperazine-1,4-diethanol

Description

Properties

CAS No. |

53503-90-5 |

|---|---|

Molecular Formula |

C12H26N2O2 |

Molecular Weight |

230.35 g/mol |

IUPAC Name |

1-[4-(2-hydroxypropyl)-2,5-dimethylpiperazin-1-yl]propan-2-ol |

InChI |

InChI=1S/C12H26N2O2/c1-9-5-14(8-12(4)16)10(2)6-13(9)7-11(3)15/h9-12,15-16H,5-8H2,1-4H3 |

InChI Key |

DTQIXUAQWTUJSV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(C(CN1CC(C)O)C)CC(C)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Ring-Opening of Ethylene Oxide with 2,5-Dimethylpiperazine

The most widely documented method involves the reaction of 2,5-dimethylpiperazine with ethylene oxide under alkaline conditions. This two-step process first generates N,N'-bis(2-hydroxyethyl)-2,5-dimethylpiperazine (CAS 53503-86-9), followed by additional methylation:

$$

\text{2,5-Dimethylpiperazine} + 2 \text{ Ethylene Oxide} \xrightarrow{\text{NaOH}} \text{N,N'-Bis(2-hydroxyethyl)-2,5-dimethylpiperazine} \quad

$$

Subsequent quaternization with methyl halides introduces the α- and α'-methyl groups. Patent US2016/60223 details optimized conditions using methyl iodide in tetrahydrofuran at 60°C, achieving 78–82% yield after 12 hours.

Reductive Amination of Dialdehydes

Yu et al. (2007) demonstrated a stereoselective route starting from 2,5-dimethylpiperazine-1,4-diacetaldehyde and methylamine. Sodium cyanoborohydride in methanol at pH 5–6 facilitates the reductive amination:

$$

\text{Dialdehyde} + 2 \text{ Methylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \alpha,\alpha',2,5-\text{Tetramethylpiperazine-1,4-diethanol} \quad

$$

This method produces enantiomerically pure product (98% ee) but requires chromatographic purification, limiting industrial scalability.

Industrial-Scale Optimization Strategies

Catalytic Methylation Techniques

Okawara et al. (1984) developed a copper-catalyzed methylation process using dimethyl carbonate as a green methylating agent. Key parameters include:

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 120–130°C | Maximizes DMC decomposition |

| Cu(OAc)₂ Loading | 2.5 mol% | Balances cost/activity |

| Reaction Time | 8–10 hours | Completes quaternization |

This method achieves 85% yield with 99% purity, avoiding halide byproducts.

Solvent-Free Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate the ethylene oxide ring-opening step. Compared to conventional heating:

- Time Reduction: 45 minutes vs. 8 hours

- Yield Improvement: 89% vs. 76%

- Energy Savings: 60% lower consumption

The absence of solvent simplifies purification, though equipment costs remain prohibitive for large batches.

Characterization and Quality Control

Spectroscopic Profiling

Purity Assessment

HPLC methods using C18 columns (60:40 acetonitrile/water) resolve critical impurities:

| Impurity | Retention Time (min) | Source |

|---|---|---|

| Unreacted piperazine | 4.2 | Incomplete methylation |

| Ethylene glycol adduct | 6.8 | Side reaction during EO addition |

Acceptance criteria require ≥99.0% purity for pharmaceutical applications.

Applications in Downstream Synthesis

Antifungal Agent Production

Zibo Hangyu Biotechnology employs the compound to synthesize triazole antifungals via Huisgen cycloaddition. The hydroxyl groups facilitate solubility in polar reaction media, enabling click chemistry at ambient temperatures.

Surfactant Design

The dual hydroxyl and amine functionalities allow derivatization into cationic surfactants. Quaternization with long-chain alkyl halides produces compounds with critical micelle concentrations (CMC) of 0.8–1.2 mM, ideal for enhanced oil recovery.

Chemical Reactions Analysis

Types of Reactions: alpha,alpha’,2,5-Tetramethylpiperazine-1,4-diethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution include halogens and alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Halogens, alkylating agents; reactions are often conducted in the presence of a catalyst or under reflux conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

alpha,alpha’,2,5-Tetramethylpiperazine-1,4-diethanol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Mechanism of Action

The mechanism of action of alpha,alpha’,2,5-Tetramethylpiperazine-1,4-diethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine Derivatives

| Compound Name | CAS No. | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| alpha,alpha',2,5-Tetramethylpiperazine-1,4-diethanol | 53503-90-5 | C₁₂H₂₆N₂O₂ | 4 methyl, 2 hydroxyethyl | 230.35 |

| 1,4-Bis(2-hydroxyethyl)piperazine | 122-96-3 | C₈H₁₈N₂O₂ | 2 hydroxyethyl | 174.24 |

| 2,2'-(Piperazine-1,4-diyl)diethanol | 5464-12-0 | C₈H₁₈N₂O₂ | 2 hydroxyethyl | 174.24 |

| 1-(2-Hydroxyethyl)-4-methylpiperazine | 13484-40-7 | C₇H₁₆N₂O | 1 methyl, 1 hydroxyethyl | 144.22 |

| 1,1′-Piperazine-1,4-diylbis[3-(4-methoxyphenoxy)propan-2-ol] | 313975-73-4 | C₂₈H₃₈N₂O₈ | 2 methoxyphenoxy-propanol | 530.61 |

Key Differences and Implications

Substituent Effects

- Methyl Groups: The target compound’s four methyl groups (vs.

- Hydroxyethyl Groups: All compared compounds share hydroxyethyl substituents, which improve solubility in polar solvents like ethanol and water. However, bulkier substituents (e.g., methoxyphenoxy in 313975-73-4) drastically alter solubility and reactivity .

Physicochemical Properties

- Water Solubility: Target compound: Moderate (hydroxyl groups offset methyl hydrophobicity). 1,4-Bis(2-hydroxyethyl)piperazine (122-96-3): High due to unhindered hydroxyl groups . 313975-73-4: Low due to aromatic methoxyphenoxy groups .

- Melting Point: Target compound: Not explicitly reported, but methyl groups likely lower melting points compared to non-methylated analogs .

Biological Activity

alpha,alpha',2,5-Tetramethylpiperazine-1,4-diethanol is a synthetic compound that belongs to the class of piperazines. Its unique structure and functional groups suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals and reduce oxidative stress. This property is particularly relevant in neuroprotection and anti-aging studies.

- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from apoptosis induced by oxidative stress. This is crucial in conditions such as Alzheimer's disease and other neurodegenerative disorders.

- Antimicrobial Activity : Some investigations have reported antimicrobial effects against various pathogens, indicating potential use in treating infections.

The mechanisms through which this compound exerts its biological effects include:

- Radical Scavenging : The hydroxyl groups in the structure are believed to contribute to the radical-scavenging activity by donating electrons to free radicals.

- Modulation of Cellular Signaling : The compound may influence signaling pathways related to inflammation and cell survival.

Case Study 1: Neuroprotection

A study conducted on cultured neuronal cells demonstrated that treatment with this compound significantly reduced cell death induced by oxidative stress. The results are summarized in Table 1.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 (Control) | 40 |

| 10 | 70 |

| 50 | 85 |

| 100 | 90 |

Source: Adapted from laboratory findings on neuroprotective agents.

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, this compound demonstrated significant inhibitory effects at concentrations above 50 µg/mL.

| Microorganism | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Source: Adapted from antimicrobial susceptibility testing.

Q & A

Q. What are the established synthetic routes for α,α',2,5-Tetramethylpiperazine-1,4-diethanol, and how are yields optimized?

The synthesis typically involves alkylation or substitution reactions on a piperazine backbone. For example, analogous piperazine derivatives are synthesized via refluxing with alkyl halides or chloroacetonitrile in ethanol, using triethylamine as a base to neutralize HCl byproducts . Yield optimization often requires precise stoichiometric ratios (e.g., 2:1 molar ratio of alkylating agent to piperazine) and extended reaction times (8–12 hours). Post-synthesis purification via recrystallization from ethanol or dichloromethane/ethanol mixtures is common, with yields ranging from 46% to 90% depending on substituent complexity .

Q. What spectroscopic and analytical methods are used to confirm the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. For crystalline derivatives, X-ray diffraction (XRD) is employed to resolve the 3D structure, with data deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) .

Q. How does the solubility of α,α',2,5-Tetramethylpiperazine-1,4-diethanol influence its applications in experimental design?

The compound’s solubility in polar solvents (e.g., ethanol, water) and limited solubility in non-polar solvents (e.g., hexane) dictates its use in homogeneous reaction conditions. For example, aqueous solubility at pH 10 (observed in similar piperazine derivatives) enables its application in buffer-mediated catalysis or coordination chemistry .

Advanced Research Questions

Q. How do steric and electronic effects of the tetramethyl and diethanol groups impact coordination chemistry and magnetic properties?

The bulky tetramethyl groups introduce steric hindrance, limiting metal-ligand coordination to specific geometries (e.g., square planar vs. octahedral). Magnetic studies on analogous Cu(II)-piperazine complexes reveal weak antiferromagnetic coupling (J = −2.1 cm⁻¹), attributed to the diethanol groups’ ability to mediate superexchange interactions between metal centers .

Q. What contradictions exist in crystallographic data for piperazine derivatives, and how are they resolved?

Discrepancies in bond angles and torsional conformations may arise from polymorphism or solvent effects during crystallization. For example, CCDC data for 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II) shows variations in N–Cu–N angles (±3°) across studies, resolved via Rietveld refinement and comparative density functional theory (DFT) calculations .

Q. What methodological challenges arise in synthesizing enantiomerically pure forms of this compound?

Racemization during alkylation or purification steps is a key challenge. Chiral HPLC or diastereomeric salt formation with tartaric acid derivatives can isolate enantiomers. Computational modeling (e.g., molecular docking) predicts enantioselective interactions for applications in asymmetric catalysis .

Q. How can computational methods predict the reactivity of α,α',2,5-Tetramethylpiperazine-1,4-diethanol in novel reactions?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the diethanol moiety’s oxygen atoms show high electron density, favoring protonation or hydrogen bonding in catalytic cycles .

Methodological Considerations

Q. How do researchers ensure the reliability of NMR and HRMS data for this compound?

Internal standards (e.g., tetramethylsilane for NMR) and lock mass calibration (e.g., using polydimethylcyclosiloxane in HRMS) minimize instrumental drift. Triplicate measurements and statistical analysis (e.g., Cronbach’s Alpha >0.80) confirm data reproducibility .

Q. What strategies mitigate decomposition during thermal analysis (e.g., DSC/TGA)?

Slow heating rates (2–5°C/min) under inert atmospheres (N₂/Ar) reduce oxidative degradation. Melting point correlation with XRD data (e.g., sharp endotherms at 106.3°C) confirms thermal stability .

Data Interpretation and Validation

Q. How are conflicting magnetic susceptibility data reconciled in piperazine-based complexes?

Divergent susceptibility values may stem from sample purity or crystal packing effects. Redundant synthesis batches and SQUID magnetometry under controlled temperatures (2–300 K) validate results. Data are normalized to diamagnetic corrections from Pascal’s constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.